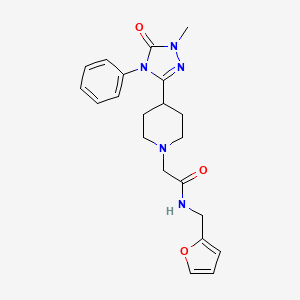
N-(furan-2-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(furan-2-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-2-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and research findings, drawing from various studies to provide a comprehensive overview.
Compound Overview
Chemical Structure:
The compound features a furan moiety linked to a piperidine ring, which is further substituted with a triazole derivative. This structural diversity is key to its biological activity.
Molecular Properties:
- Molecular Weight: 337.33 g/mol
- LogP: 1.7 (indicating moderate lipophilicity)
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors: 5
These properties suggest potential for good bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies: The National Cancer Institute (NCI) has reported that derivatives of triazole compounds show potent anticancer activity against various cancer cell lines. Compounds tested at concentrations as low as 10−5M demonstrated significant cytotoxic effects on specific tumor types .
- Mechanism of Action: The anticancer activity is believed to arise from the ability of the triazole moiety to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Research has shown that similar triazole derivatives possess broad-spectrum antibacterial and antifungal activities:
- Antibacterial Studies: Triazole-containing compounds have been noted for their effectiveness against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .
- Antifungal Properties: Compounds with furan and triazole linkages have demonstrated efficacy against various fungal strains, indicating potential use in treating fungal infections .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may exhibit neuroprotective effects:
- Neuroprotection Mechanisms: The neuroprotective effects are hypothesized to result from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives highlighted that one compound exhibited over 80% inhibition of cell proliferation in human lung carcinoma cells at 10−6M. This underscores the potential of this compound in oncology.
Case Study 2: Antimicrobial Activity
In another investigation, a related compound was tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively. These results indicate promising antimicrobial properties that warrant further exploration.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-24-21(28)26(17-6-3-2-4-7-17)20(23-24)16-9-11-25(12-10-16)15-19(27)22-14-18-8-5-13-29-18/h2-8,13,16H,9-12,14-15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWCTGFFUXHHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














